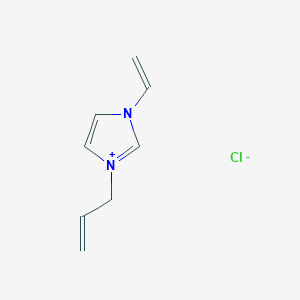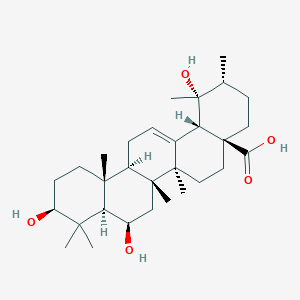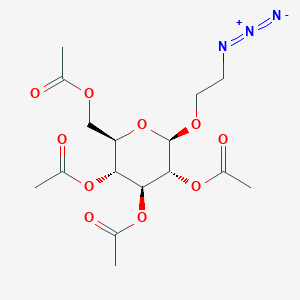
Cloruro de 1-alil-3-vinilimidazolio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-vinyliMidazoliuM chloride is an ionic liquid with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound belongs to the family of imidazolium ionic liquids, which are known for their unique physicochemical properties such as low volatility, high thermal stability, and excellent solvency . The presence of both allyl and vinyl functional groups in its structure enhances its versatility, making it a valuable compound in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1-Allyl-3-vinyliMidazoliuM chloride has a wide range of scientific research applications, including:
Green Catalysis: As an ionic liquid, it provides a non-volatile and recyclable medium for various catalytic reactions, minimizing environmental impact.
Polymeric Ionic Liquid Gels: It is used in the synthesis of polymeric ionic liquid gels, which exhibit superior adsorption abilities for heavy metal removal from aqueous solutions.
Electrochemical Applications: Due to its high ionic conductivity and thermal stability, it is used as an electrolyte in batteries and supercapacitors.
Extraction of Phenolic Compounds: It is employed in the extraction of phenolic compounds from waste fluid streams, contributing to environmental sustainability.
Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-3-vinyliMidazoliuM chloride is hexavalent chromium (Cr (VI)) in aqueous solutions . This compound has been used in the synthesis of a novel polymeric ionic liquid gel (PIL gel), which exhibits superior adsorption ability towards Cr (VI) through anion exchange .
Mode of Action
1-Allyl-3-vinyliMidazoliuM chloride interacts with its target through anion exchange . The compound is used to synthesize a PIL gel, which then adsorbs Cr (VI) from aqueous solutions . The adsorption kinetics of this process follow the pseudo-second-order model .
Biochemical Pathways
The compound’s role in the synthesis of a pil gel that can adsorb cr (vi) suggests it may influence pathways related to heavy metal detoxification .
Pharmacokinetics
The compound’s use in the synthesis of a pil gel suggests it may have high stability and low volatility .
Result of Action
The primary result of 1-Allyl-3-vinyliMidazoliuM chloride’s action is the adsorption of Cr (VI) from aqueous solutions . The PIL gel synthesized using this compound can adsorb Cr (VI) with a theoretical maximum adsorption capacity of 283 mg g−1, twice the highest value for ionic liquid-based adsorbents that have been reported .
Action Environment
The action of 1-Allyl-3-vinyliMidazoliuM chloride is influenced by environmental factors such as pH and temperature . The PIL gel synthesized using this compound exhibits superior adsorption ability towards Cr (VI) in aqueous solutions with a broad pH range (1–7) . The gel’s properties, including gel fraction, crosslinking density, and equilibrium degree of swelling, can be optimized by changing the radiation dose .
Análisis Bioquímico
Biochemical Properties
1-Allyl-3-vinyliMidazoliuM chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with cellulose, enhancing its solubility . This interaction is crucial for processes that require the dissolution of cellulose, such as biofuel production and the synthesis of biopolymers. Additionally, 1-Allyl-3-vinyliMidazoliuM chloride can interact with other biomolecules through π-π stacking and intermolecular hydrogen bonding .
Cellular Effects
The effects of 1-Allyl-3-vinyliMidazoliuM chloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the solubility and degradation of cellulose in the presence of lithium chloride . This alteration in solubility can impact cellular processes that rely on cellulose as a structural component or energy source.
Molecular Mechanism
At the molecular level, 1-Allyl-3-vinyliMidazoliuM chloride exerts its effects through various mechanisms. It can form hydrogen-bonded complexes with anions and interact with biomolecules via π-π stacking and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound’s ability to dissolve cellulose is attributed to its capacity to form hydrogen bonds with cellulose molecules, disrupting their intermolecular hydrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Allyl-3-vinyliMidazoliuM chloride can change over time. Its stability and degradation are influenced by factors such as temperature and the presence of other chemicals. Studies have shown that the compound can maintain its stability and effectiveness over a broad pH range, making it suitable for various applications . Long-term exposure to certain conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of 1-Allyl-3-vinyliMidazoliuM chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced solubility of biomolecules. At higher doses, it can cause toxic or adverse effects. For instance, high concentrations of the compound have been associated with cellular toxicity and adverse metabolic effects .
Metabolic Pathways
1-Allyl-3-vinyliMidazoliuM chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its ability to form hydrogen bonds with biomolecules allows it to participate in reactions that modify the structure and function of these molecules . This interaction can influence the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, 1-Allyl-3-vinyliMidazoliuM chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form hydrogen bonds and interact with various biomolecules facilitates its transport across cellular membranes.
Subcellular Localization
The subcellular localization of 1-Allyl-3-vinyliMidazoliuM chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with biomolecules can affect its activity and function within these compartments . For example, the compound’s ability to dissolve cellulose can be utilized in organelles involved in cellulose metabolism.
Métodos De Preparación
The synthesis of 1-Allyl-3-vinyliMidazoliuM chloride typically involves the reaction of 1-allylimidazole with vinyl chloride . This reaction results in a compound with both allyl and vinyl functional groups. The synthetic route can be summarized as follows:
Reaction of 1-allylimidazole with vinyl chloride: This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Purification: The resulting product is purified to achieve a high level of purity, typically around 98%.
Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Allyl-3-vinyliMidazoliuM chloride undergoes various types of chemical reactions, including:
Polymerization and Copolymerization: The presence of allyl and vinyl groups allows for polymerization and copolymerization reactions, leading to the formation of ionic polymers with unique properties.
Substitution Reactions: This compound can undergo substitution reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity in such processes.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures to facilitate the desired transformations.
Comparación Con Compuestos Similares
1-Allyl-3-vinyliMidazoliuM chloride can be compared with other similar compounds, such as:
1-Allyl-3-methylimidazolium chloride: This compound has a similar structure but with a methyl group instead of a vinyl group, affecting its reactivity and applications.
1-Benzyl-3-vinyliMidazoliuM chloride: This compound contains a benzyl group, which influences its solubility and reactivity compared to 1-Allyl-3-vinyliMidazoliuM chloride.
1,3-Dibenzylimidazolium chloride: This compound has two benzyl groups, making it distinct in terms of its physicochemical properties and applications.
The uniqueness of 1-Allyl-3-vinyliMidazoliuM chloride lies in its combination of allyl and vinyl functional groups, which enhance its versatility and make it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCEKOMLYESGW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C=C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 1-allyl-3-vinylimidazolium chloride a versatile building block for functional materials?
A: 1-Allyl-3-vinylimidazolium chloride is an ionic liquid monomer with two key features: a charged imidazolium ring and reactive vinyl and allyl groups. [, ] The presence of both ionic and polymerizable moieties allows for its incorporation into various polymeric structures. This enables the design of materials with combined properties of ionic liquids and polymers, such as high ionic conductivity, thermal stability, and tunable mechanical strength. []
Q2: How has 1-allyl-3-vinylimidazolium chloride been used to develop novel materials for environmental remediation?
A: Researchers have successfully synthesized a polymeric ionic liquid gel (PIL gel) using 1-allyl-3-vinylimidazolium chloride as a monomer through a simple γ-radiation-induced polymerization. [] This PIL gel demonstrated excellent adsorption capacity for hexavalent chromium [Cr(VI)] from aqueous solutions, a toxic heavy metal pollutant. The charged imidazolium groups within the PIL gel facilitate the removal of Cr(VI) anions through an anion exchange mechanism. []
Q3: Can 1-allyl-3-vinylimidazolium chloride be used to create catalysts for challenging chemical reactions?
A: Yes, 1-allyl-3-vinylimidazolium chloride has shown promise in the development of heterogeneous catalysts. When used as a structure-directing agent during the synthesis of carbon-supported iron oxide nanoparticles (Fe2O3 NPs), it leads to a well-dispersed and highly active catalyst. [] This catalyst exhibits excellent activity and selectivity for the challenging oxidation of benzene to phenol using molecular oxygen (O2) as the oxidant, a reaction of significant industrial interest. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/new.no-structure.jpg)
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)



![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

